(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride CX-6258 HCl is a potent, selective, and orally efficacious pan-Pim kinases inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0524619
InChI: InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+;
SMILES: CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl
Molecular Formula: C26H25Cl2N3O3
Molecular Weight: 498.4 g/mol

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride

CAS No.:

Cat. No.: VC0524619

Molecular Formula: C26H25Cl2N3O3

Molecular Weight: 498.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride -

Specification

Molecular Formula C26H25Cl2N3O3
Molecular Weight 498.4 g/mol
IUPAC Name (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride
Standard InChI InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+;
Standard InChI Key YYIMMVXTWBIEAG-YHLMHSEJSA-N
Isomeric SMILES CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl
SMILES CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl
Canonical SMILES CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl
Appearance Solid powder

Introduction

Chemical Identity and Properties

Structural Characteristics

The compound (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride features a complex heterocyclic structure. At its core is a 5-chloro-indol-2-one scaffold connected via a methylidene bridge (with E configuration) to a furan ring. This furan ring is further substituted with a phenyl group bearing a 4-methyl-1,4-diazepane-1-carbonyl moiety. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous media while maintaining chemical stability. The three-dimensional arrangement of these functional groups creates a unique spatial conformation that is critical for its biological activity and target specificity.

Physicochemical Properties

The physicochemical properties of (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride are summarized in Table 1.

Table 1. Physicochemical Properties of (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride

PropertyValue
Molecular FormulaC26H25Cl2N3O3
Molecular Weight498.4 g/mol
IUPAC Name(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride
Physical StateSolid
Standard Purity>98%

These properties contribute to the compound's behavior in biological systems and influence its pharmacokinetic profile . The molecular weight of 498.4 g/mol places it within the range of druglike molecules, though at the higher end of the spectrum according to Lipinski's Rule of Five for oral bioavailability.

Chemical Identifiers

For reference and database searching purposes, the compound has several standardized identifiers as shown in Table 2.

Table 2. Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+;
InChIKeyYYIMMVXTWBIEAG-YHLMHSEJSA-N
SMILESCN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl

Synthesis and Chemical Reactivity

Chemical Reactivity

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride contains several reactive functional groups that influence its chemical behavior:

  • The indole NH group can participate in hydrogen bonding and acid-base reactions

  • The exocyclic double bond (methylidene bridge) is susceptible to nucleophilic addition

  • The amide carbonyl groups can undergo nucleophilic attack under harsh conditions

  • The furan ring may undergo electrophilic aromatic substitution or Diels-Alder reactions

  • The chloro substituent on the indole ring can participate in nucleophilic aromatic substitution

These reactive sites provide opportunities for further chemical modifications to optimize properties or create structural analogs with potentially enhanced biological activities.

Stability Profile

The compound exhibits reasonable stability under standard laboratory conditions but may be susceptible to degradation under extreme pH conditions, prolonged exposure to light, or elevated temperatures. As a hydrochloride salt, it generally displays enhanced stability compared to the free base form. Proper storage recommendations typically include:

  • Storage in tightly sealed containers

  • Protection from light and moisture

  • Refrigeration (2-8°C) for long-term storage

  • Avoidance of repeated freeze-thaw cycles when in solution

Understanding these stability parameters is crucial for both research applications and potential therapeutic development.

Biological Activity and Mechanism of Action

Target Profile and Selectivity

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride, known as CX-6258 in the research literature, functions as a selective pan-PIM kinase inhibitor. It targets all three members of the PIM kinase family (PIM-1, PIM-2, and PIM-3) with high potency, showing IC50 values in the low nanomolar range . Its selectivity has been demonstrated through screening against a panel of over 100 kinases, where it showed substantially higher affinity for PIM kinases compared to other targets .

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are serine/threonine kinases that play critical roles in cell cycle progression, apoptosis regulation, and cellular metabolism. Unlike many other kinases that require phosphorylation or membrane localization for activation, PIM kinases are primarily regulated at the transcriptional level, making them unique therapeutic targets .

Structure-Activity Relationships

The biological activity of (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride depends on specific structural features:

  • The indole core serves as a key pharmacophore for kinase binding

  • The chloro substituent at position 5 of the indole ring likely enhances binding affinity

  • The E-configuration of the methylidene bridge is critical for proper spatial orientation

  • The diazepane moiety may contribute to favorable pharmacokinetic properties

  • The furan linker provides appropriate distance and conformation between functional groups

These structure-activity relationships have been elucidated through comparative studies with related compounds and molecular modeling of protein-ligand interactions.

Cellular and Physiological Effects

In cellular systems, (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride demonstrates potent antiproliferative activity, particularly against leukemia cell lines expressing FLT3-ITD (FMS-like tyrosine kinase 3 with internal tandem duplication), a common mutation in acute myeloid leukemia . This suggests that PIM kinase inhibition by the compound interferes with critical survival signaling pathways in cancer cells.

At the molecular level, the compound likely inhibits PIM kinase-mediated phosphorylation of various substrates, including:

  • BAD (Bcl-2-associated death promoter), affecting apoptotic regulation

  • p27Kip1, influencing cell cycle progression

  • 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1), impacting protein synthesis

  • SOCS1 (suppressor of cytokine signaling 1), affecting JAK/STAT signaling

These effects collectively contribute to the compound's anticancer activity by disrupting multiple cellular processes essential for tumor cell survival and proliferation.

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